(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. This compound is commonly known as CBPC or CBPC-Cl and is a chiral sulfonyl chloride that can be used as a reagent for the synthesis of various biologically active molecules.
Scientific Research Applications
Synthesis of Functional Aromatic Multisulfonyl Chlorides
(S)-1-(2,3-bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride has been involved in the synthesis of functional aromatic multisulfonyl chlorides. These compounds serve as key building blocks in the preparation of complex organic molecules, including dendritic structures. The synthesis process involves a sequence of reactions, culminating in the oxidative chlorination of certain masked nonreactive precursors to sulfonyl chlorides, which is critical for creating these versatile building blocks (Percec et al., 2001).
Nucleophilic Substitutions in Organic Synthesis
The molecule has been used in studies exploring nucleophilic substitutions of certain cyclopropane esters and chlorides, catalyzed by palladium(0). These reactions are significant for producing cyclopropylideneethyl derivatives, which have high synthetic potential and are valuable for creating a variety of complex organic compounds (Stolle et al., 1992).
Cyclopropane Derivatives in Organic Synthesis
The compound is also relevant in the convergent preparation of enantiomerically pure polyalkylated cyclopropane derivatives. These derivatives are crucial in synthesizing functionally diverse cyclic and acyclic alkanes. The methods developed for their synthesis offer new and efficient ways to prepare these entities in enantiomerically enriched forms, expanding the scope of cyclopropane-based synthesis (Abramovitch et al., 2008).
properties
IUPAC Name |
1-[(2S)-2,3-bis(phenylmethoxy)propyl]cyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO4S/c21-26(22,23)20(11-12-20)13-19(25-15-18-9-5-2-6-10-18)16-24-14-17-7-3-1-4-8-17/h1-10,19H,11-16H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGMBFMJKQVCGB-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.